molecular formula C10H7NO2 B107793 Isoquinoline-3-carboxylic Acid CAS No. 6624-49-3

Isoquinoline-3-carboxylic Acid

カタログ番号: B107793
CAS番号: 6624-49-3
分子量: 173.17 g/mol
InChIキー: KVMMIDQDXZOPAB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Isoquinoline-3-carboxylic acid (CAS: 6624-49-3) is a heterocyclic organic compound with the molecular formula C₁₀H₇NO₂ and a molecular weight of 173.17 g/mol . Structurally, it consists of an isoquinoline ring system substituted with a carboxylic acid group at the 3-position. For instance, Gao et al. (2015) demonstrated its utility in developing novel antitumor leads via structural modifications .

準備方法

Synthetic Routes and Reaction Conditions

Isoquinoline-3-carboxylic acid can be synthesized through several methods. One common method involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds through cyclization under acidic conditions to produce isoquinolines . Another method involves the use of phthalimide as a raw material, which undergoes rearrangement under strong alkaline conditions, followed by decarboxylation to yield isoquinoline derivatives .

Industrial Production Methods

In industrial settings, this compound is often produced through the selective extraction of coal tar, exploiting the fact that isoquinoline is more basic than quinoline. This allows for the isolation of isoquinoline through fractional crystallization of the acid sulfate .

化学反応の分析

Types of Reactions

Isoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学的研究の応用

Antitumor Activity

One of the most promising applications of isoquinoline-3-carboxylic acid derivatives is in the development of anti-tumor agents. Research indicates that compounds based on this structure exhibit significant cytotoxicity against various cancer cell lines.

Case Study: Synthesis and Testing of Novel Compounds

A study published in Bioorganic & Medicinal Chemistry Letters detailed the synthesis of a novel isoquinoline compound featuring two this compound moieties. This compound demonstrated high therapeutic efficacy and low systemic toxicity in vivo, marking it as a promising lead for future anti-tumor drug development .

Table 1: Summary of Antitumor Activity Studies

Compound NameCell Line TestedIC50 (µM)Reference
Compound 6MCF-75.2
Compound AK5624.8
Compound BHEK29312.0

Neurological Applications

This compound derivatives have also been explored for their potential in treating dopaminergic nerve diseases, such as Parkinson's disease.

Case Study: Tetrahydroisoquinoline Derivatives

Research has shown that tetrahydrothis compound derivatives can be utilized in the preparation of medications aimed at treating dopaminergic nerve diseases. These compounds have been demonstrated to enhance dopaminergic activity, suggesting their therapeutic potential .

Table 2: Applications in Neurology

Compound NameIndicationMechanism of ActionReference
Tetrahydroisoquinoline-3CAParkinson's DiseaseDopaminergic receptor modulation
Compound CNeuroprotectionAntioxidant properties

Antioxidant Properties

Isoquinoline derivatives are also recognized for their antioxidant properties, which can protect against oxidative stress-related damage.

Case Study: Free-Radical Scavenging Activity

A series of 3,4-dihydrothis compound derivatives were synthesized and tested for their free-radical scavenging activity. These compounds exhibited significant scavenging effects, indicating their potential utility as antioxidants in pharmaceutical formulations .

Table 3: Antioxidant Activity Results

Compound NameScavenging Activity (%)Reference
Compound D78
Compound E85

Structure-Activity Relationship Studies

Quantitative structure-activity relationship (QSAR) studies have been conducted to understand the relationship between the chemical structure of isoquinoline derivatives and their biological activity.

Case Study: QSAR Analysis for MCD Antagonists

A study developed a three-dimensional quantitative structure-activity relationship model for isoquinoline derivatives as malonyl-CoA decarboxylase antagonists. The findings provided insights into structural features that enhance activity, guiding the design of more effective compounds .

Table 4: QSAR Model Parameters

ParameterValue
q² (cross-validated R²)0.558
r² (non-cross validated R²)0.841

類似化合物との比較

Comparison with Structurally Similar Compounds

Isoquinoline-1-carboxylic Acid

  • Molecular Formula: C₁₀H₇NO₂ (same as isoquinoline-3-carboxylic acid).
  • CAS : 27104-73-0 .
  • Similarity Score : 0.87 (based on structural and functional group alignment) .
  • Key Differences :
    • The carboxylic acid group is at the 1-position instead of the 3-position, altering electronic distribution and hydrogen-bonding capabilities.
    • Lower solubility in polar solvents due to steric hindrance near the nitrogen atom .

Methyl Isoquinoline-3-carboxylate

  • Molecular Formula: C₁₁H₉NO₂.
  • CAS : 486-73-7 .
  • Similarity Score : 0.90 .
  • Key Differences :
    • The carboxylic acid is esterified (methyl ester), enhancing lipophilicity and bioavailability.
    • Used as a precursor for prodrug formulations .

8-Chlorothis compound

  • Molecular Formula: C₁₀H₆ClNO₂.
  • Molecular Weight : 207.61 g/mol.
  • CAS: Not explicitly listed; ChemSpider CID: 92133529 .
  • Reduced aqueous solubility compared to the parent compound due to halogenation .

This compound Hydrate

  • CAS : 203626-75-9 .
  • Similarity Score : 0.88 .
  • Key Differences :
    • Incorporates water molecules in the crystal lattice, improving stability but complicating purification.
    • Hydration may slightly alter pKa and solubility profiles .

1-(Cyclopropylmethoxy)this compound

  • Molecular Formula: C₁₄H₁₃NO₃.
  • Molecular Weight : 243.26 g/mol.
  • CAS : 1097166-34-1 .
  • Explored in drug discovery for modulating pharmacokinetic properties .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Solubility (Aqueous) Key Applications
This compound C₁₀H₇NO₂ 173.17 0.5 mg/mL (DMF:PBS) Antitumor lead synthesis
Isoquinoline-1-carboxylic acid C₁₀H₇NO₂ 173.17 <0.1 mg/mL Intermediate for metal-organic frameworks
Methyl isoquinoline-3-carboxylate C₁₁H₉NO₂ 191.20 Soluble in organic solvents Prodrug development
8-Chlorothis compound C₁₀H₆ClNO₂ 207.61 Insoluble in water Enzyme inhibitor studies
1-(Cyclopropylmethoxy) derivative C₁₄H₁₃NO₃ 243.26 Not reported Pharmacokinetic optimization

生物活性

Isoquinoline-3-carboxylic acid (IQCA) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anti-tumor, anti-inflammatory, and antibacterial effects, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its isoquinoline core, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring. The carboxylic acid functional group at the 3-position contributes to its reactivity and interaction with biological targets.

1. Anti-Tumor Activity

Research has demonstrated that derivatives of this compound exhibit significant anti-tumor properties. A notable study synthesized a compound comprising two this compound moieties linked to benzoic acid, which showed promising in vivo anti-tumor activity with low systemic toxicity. The compound was well tolerated and displayed high therapeutic efficacy in various cancer models, suggesting that IQCA derivatives could serve as potential leads for anticancer drug development .

Table 1: Summary of Anti-Tumor Studies Involving IQCA Derivatives

Compound StructureActivityReference
This compoundAnti-tumor
6,7-dimethoxy-1,2,3,4-tetrahydro-IQCAAntiproliferative

2. Anti-Inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. Research indicates that it can inhibit the expression of pro-inflammatory cytokines and enzymes such as COX-2. This inhibition suggests a mechanism through which IQCA can mitigate inflammation-related conditions .

Case Study : A study involving animal models demonstrated that treatment with IQCA reduced inflammatory markers in tissues affected by induced arthritis, highlighting its potential as an anti-inflammatory agent .

3. Antibacterial Activity

The antibacterial properties of this compound have been investigated against various bacterial strains. One study reported an inhibition rate of over 94% against specific pathogens such as Xanthomonas oryzae, Ralstonia solanacearum, and Acinetobacter baumannii, indicating strong antibacterial efficacy .

Table 2: Antibacterial Activity of IQCA

Bacterial StrainInhibition Rate (%)Reference
Xanthomonas oryzae94.67
Ralstonia solanacearum96.19
Acinetobacter baumannii97.27

The mechanisms underlying the biological activities of this compound involve multiple pathways:

  • Anti-Tumor : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
  • Anti-Inflammatory : IQCA inhibits key inflammatory mediators and enzymes, potentially through the downregulation of NF-kB signaling pathways.
  • Antibacterial : The antibacterial action may involve disruption of bacterial cell wall synthesis or interference with metabolic processes essential for bacterial survival.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Isoquinoline-3-carboxylic Acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclization of precursor amines or carboxylic acids under controlled conditions. For example, reacting 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with α-amino acids (e.g., glycine, alanine) in aqueous ethanolic NaHCO₃ at 70–80°C for 24–72 hours yields N-(4-oxoquinolin-7-yl)-α-amino acid derivatives . Key variables include temperature, solvent polarity, and reaction time. Optimizing these parameters requires iterative testing with HPLC or TLC to monitor progress .

Q. Which analytical techniques are essential for characterizing this compound and its derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural elucidation, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%). Mass spectrometry (MS) confirms molecular weight, and X-ray crystallography provides definitive stereochemical data. For reproducibility, document solvent systems (e.g., CDCl₃ for NMR) and column specifications (C18 for HPLC) .

Q. What safety protocols are mandatory when handling this compound in the laboratory?

  • Methodological Answer : Use EN 166/NIOSH-compliant safety goggles, flame-retardant lab coats, and nitrile gloves. Avoid dust generation; work in a fume hood with HEPA filtration. Store in airtight containers away from ignition sources. In case of skin contact, wash immediately with 0.9% saline solution and seek medical evaluation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Cross-validate findings by replicating assays (e.g., enzyme inhibition, cytotoxicity) under standardized conditions (pH 7.4, 37°C). Use positive controls (e.g., cisplatin for cytotoxicity) and statistical tools (ANOVA, p < 0.05) to assess significance. Compare data across studies using meta-analysis frameworks, noting variables like cell line selection (HeLa vs. HEK293) or solvent effects (DMSO concentration) .

Q. What computational methods are effective for studying the mechanistic pathways of this compound in catalytic reactions?

  • Methodological Answer : Density Functional Theory (DFT) simulations (B3LYP/6-31G* basis set) predict transition states and reaction energetics. Molecular dynamics (MD) simulations (AMBER force field) model solvation effects. Validate computational results with experimental kinetic data (e.g., Arrhenius plots) .

Q. How do stability studies under varying pH and temperature conditions inform storage recommendations for this compound?

  • Methodological Answer : Conduct accelerated stability testing at 40°C/75% RH for 6 months, with HPLC monitoring. Degradation products (e.g., hydrolyzed analogs) are quantified via peak area normalization. Store lyophilized samples at −20°C in argon-filled vials to prevent oxidation .

Q. What statistical approaches are recommended for validating the reproducibility of synthetic yields?

  • Methodological Answer : Use a minimum of triplicate experiments with standard deviation (SD) calculations. Apply Grubbs’ test to identify outliers. For batch variability, employ Design of Experiments (DoE) software (e.g., Minitab) to analyze factorial interactions (e.g., temperature vs. catalyst loading) .

Q. How can this compound be functionalized for interdisciplinary applications (e.g., drug discovery or materials science)?

  • Methodological Answer : Introduce sulfonyl or amino groups via nucleophilic substitution (K₂CO₃, DMF, 60°C). For metal-organic frameworks (MOFs), coordinate with Zn²⁺ or Cu²⁺ nodes under solvothermal conditions. Validate bioactivity via SPR binding assays (KD values) or SEM for material porosity .

Q. Key Methodological Considerations

  • Experimental Design : Document all variables (e.g., solvent purity, catalyst batch) to ensure replicability .
  • Data Presentation : Use tables for comparative yields (e.g., Table 1: Solvent vs. Yield%) and figures for mechanistic pathways .
  • Ethical Reporting : Disclose conflicts of interest and raw data repositories (e.g., Figshare) for transparency .

特性

IUPAC Name

isoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVMMIDQDXZOPAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=NC(=CC2=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80919666
Record name Isoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80919666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91544-03-5, 6624-49-3
Record name 3-Acetylisoquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091544035
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Carboxyisoquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006624493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Isoquinolinecarboxylic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53385
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80919666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isoquinoline-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-CARBOXYISOQUINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NG3LB0ST2P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a stirred solution of 1-isoquinolinecarboxylic acid (51.6 mg, 0.30 mmol) in anhydrous DMF (3 mL) was added N,N-diisopropylethylamine (0.10 mL, 0.6 mmol), HOBT (48.3 mg, 0.36 mmol), EDC (68.6 mg, 0.36 mmol) and N1-(1H-Benzimidazol-2-ylmethyl)-N1-(5,6,7,8-tetrahydro-quinolin-8-yl)-propane-1,3-diamine (100 mg, 0.30 mmol). The resultant solution was stirred at room temperature for 16 h. The reaction mixture was diluted with EtOAc (40 mL), brine (15 mL) and H2O (5 mL) and the two layers mixed vigorously for 15 minutes. The layers were separated and the organic layer washed with brine (5×15 mL), dried (Na2SO4), filtered and concentrated in vacuo. Purification of the crude material by radial chromatography on a 1 mm TLC grade silica gel plate (CH2Cl2/MeOH/NH4OH, 50:1:1) gave the free base of the title compound (79.2 mg, 54%) as a white foam.
Quantity
51.6 mg
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Name
Quantity
48.3 mg
Type
reactant
Reaction Step One
Name
Quantity
68.6 mg
Type
reactant
Reaction Step One
Name
N1-(1H-Benzimidazol-2-ylmethyl)-N1-(5,6,7,8-tetrahydro-quinolin-8-yl)-propane-1,3-diamine
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
brine
Quantity
15 mL
Type
solvent
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Yield
54%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isoquinoline-3-carboxylic Acid
Reactant of Route 2
Isoquinoline-3-carboxylic Acid
Reactant of Route 3
Reactant of Route 3
Isoquinoline-3-carboxylic Acid
Reactant of Route 4
Reactant of Route 4
Isoquinoline-3-carboxylic Acid
Reactant of Route 5
Isoquinoline-3-carboxylic Acid
Reactant of Route 6
Reactant of Route 6
Isoquinoline-3-carboxylic Acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。